molecular formula C18H16FN3O4 B14937254 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B14937254
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: PJHKUKUIQASUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a pyrrolidine ring. Its molecular formula is C18H16FN3O4, and it has a molecular weight of approximately 357.34 g/mol.

Vorbereitungsmethoden

The synthesis of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Nitrophenyl Group: This can be done through a nitration reaction, where a nitro group is added to the phenyl ring.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability, allowing the compound to fit into binding sites with high affinity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(2-Fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a pyrrolidine ring.

    1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea: This compound has a different substitution pattern on the phenyl rings.

    1-(2-Fluorophenyl)-3-(3-nitrophenyl)urea: This compound lacks the methyl group present in the original compound.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H16FN3O4

Molekulargewicht

357.3 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O4/c1-11-2-5-15(22(25)26)9-16(11)20-18(24)12-8-17(23)21(10-12)14-6-3-13(19)4-7-14/h2-7,9,12H,8,10H2,1H3,(H,20,24)

InChI-Schlüssel

PJHKUKUIQASUNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.